2-Amino-1-benzylethylphosphonic acid
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Overview
Description
2-Amino-1-benzylethylphosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a benzyl group, and a phosphonic acid group. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic acid group is replaced by a phosphonic acid group. This structural feature imparts unique chemical and biological properties, making it valuable in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-benzylethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with diethyl phosphite under acidic conditions, followed by hydrolysis to yield the desired phosphonic acid. Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with water or methanol .
Industrial Production Methods
Industrial production of this compound typically employs large-scale synthesis techniques, such as the McKenna reaction, which involves the use of BTMS and subsequent hydrolysis. This method is favored due to its high yield, mild reaction conditions, and chemoselectivity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-benzylethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine are employed under acidic conditions.
Major Products Formed
Oxidation: Nitro-2-amino-1-benzylethylphosphonic acid.
Reduction: Phosphine-2-amino-1-benzylethyl derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
2-Amino-1-benzylethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organophosphorus compounds
Biology: Investigated for its potential as an enzyme inhibitor and as a mimic of natural amino acids.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for bone diseases.
Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-1-benzylethylphosphonic acid involves its interaction with biological targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with active site residues, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-1-benzylethylphosphonic acid can be compared with other similar compounds such as:
Aminophosphonic acids: These compounds share the phosphonic acid group but differ in the nature of the substituents attached to the amino group
Aminophosphonates: These compounds have similar structures but may contain different alkyl or aryl groups
Phosphinates: These compounds have a phosphorus-carbon bond and are used as bioisosteres for phosphates.
The uniqueness of this compound lies in its specific combination of the benzyl group and the phosphonic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59590-70-4 |
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Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
(1-amino-3-phenylpropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
InChI Key |
CLNVFNPGMUAOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)P(=O)(O)O |
Origin of Product |
United States |
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